Elastatinal

概要

説明

Elastatinal is a potent and selective inhibitor of elastase, a serine protease enzyme that breaks down elastin, an essential protein in connective tissues. This compound is known for its ability to inhibit pancreatic elastase more effectively than leukocyte elastase . This compound has significant implications in various fields, including biochemistry, medicine, and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Elastatinal is synthesized through a series of chemical reactions involving the coupling of specific amino acids and protective group strategies. The synthesis typically involves the following steps:

Formation of the Tetrapeptide Backbone: The tetrapeptide backbone is formed by sequentially coupling amino acids using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Introduction of the Aldehyde Group: The aldehyde group, essential for the inhibitory activity, is introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC).

Final Deprotection and Purification: The final deprotection of protective groups is carried out using trifluoroacetic acid (TFA), followed by purification through high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound involves microbial fermentation using species of Actinomycetes . The fermentation process is optimized to yield high concentrations of this compound, which is then extracted and purified using chromatographic techniques.

化学反応の分析

Types of Reactions: Elastatinal primarily undergoes inhibition reactions with elastase enzymes. It forms a covalent bond with the active site serine residue of elastase, leading to irreversible inhibition.

Common Reagents and Conditions:

Inhibition Reaction: this compound reacts with elastase in aqueous buffer solutions at physiological pH (around 7.4). The reaction is typically carried out at room temperature.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly involving its aldehyde group. Common reagents include oxidizing agents like PCC and reducing agents like sodium borohydride.

Major Products Formed: The primary product of the inhibition reaction is the this compound-elastase complex, where this compound is covalently bound to the enzyme, rendering it inactive .

科学的研究の応用

1.1. Protease Inhibition in Cancer Therapy

Elastatinal has been studied for its cytotoxic effects on cancer cells. Research indicates that it can inhibit proteases involved in tumor progression. A study demonstrated that this compound significantly reduced cell viability in human cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

1.2. Pain Management

This compound has shown promise in alleviating chronic pain states. In mouse models of neuropathic pain, this compound effectively inhibited leukocyte elastase, resulting in reduced pain behaviors associated with conditions like cancer and diabetes . This highlights its potential as a novel analgesic.

1.3. Skin Health and Cosmeceuticals

Due to its anti-inflammatory properties, this compound is being investigated for use in skincare formulations aimed at combating aging and skin diseases. Its ability to inhibit enzymes such as collagenase makes it a candidate for enhancing skin elasticity and reducing wrinkles .

2.1. Drug Delivery Systems

This compound has been incorporated into polymer-based drug delivery systems to enhance bioavailability and control the release of therapeutic agents. Studies have shown that this compound conjugates can improve the pharmacokinetics of poorly soluble drugs, making it a valuable component in developing effective drug formulations .

2.2. Solid Dispersion Techniques

Research utilizing solid dispersion techniques has demonstrated that this compound can enhance the solubility and absorption of various drugs, such as domperidone, thus improving their therapeutic efficacy when administered orally .

Research Findings and Case Studies

作用機序

Elastatinal exerts its effects by forming a covalent bond with the active site serine residue of elastase. This interaction blocks the enzyme’s catalytic activity, preventing the breakdown of elastin and other substrates. The inhibition is irreversible, meaning that the enzyme remains inactive even after the inhibitor is removed .

類似化合物との比較

Chymostatin: Another serine protease inhibitor that targets chymotrypsin-like enzymes.

Antipain: A protease inhibitor that inhibits trypsin and papain.

Leupeptin: An inhibitor of serine and cysteine proteases.

Comparison: Elastatinal is unique in its high specificity and potency for elastase compared to other similar inhibitors. While chymostatin and antipain inhibit a broader range of proteases, this compound’s selectivity for elastase makes it particularly valuable for studying elastase-specific pathways and developing targeted therapies .

生物活性

Elastatinal is a potent elastase inhibitor derived from microbial sources, primarily known for its selective inhibition of various serine proteases, particularly elastases. This compound has garnered attention in biomedical research due to its implications in various physiological and pathological processes, including inflammation, tumor growth, and tissue remodeling.

This compound functions by binding to the active site of elastase enzymes, thereby preventing substrate access and subsequent proteolytic activity. This inhibition is crucial in contexts where excessive elastase activity can lead to tissue damage and inflammatory responses. Studies have shown that this compound effectively inhibits human leukocyte elastase (HNE) and porcine pancreatic elastase (PPE), although its potency varies among different elastases.

Inhibition Profile

| Enzyme Type | Inhibition Potency |

|---|---|

| Human Leukocyte Elastase (HNE) | Weaker inhibition |

| Porcine Pancreatic Elastase (PPE) | Strong inhibition |

| Bovine Alpha-Chymotrypsin | Moderate inhibition |

Research indicates that this compound's inhibitory effects are more pronounced on PPE than on HNE, suggesting a selective profile that could be leveraged in therapeutic applications .

Biological Effects

This compound's biological activity extends beyond mere enzyme inhibition; it plays a significant role in modulating cellular responses:

- Anti-inflammatory Effects : By inhibiting elastase activity, this compound reduces the release of pro-inflammatory mediators, which can mitigate conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

- Tumor Growth Inhibition : The compound has been implicated in the inhibition of angiogenesis through its effects on endostatin generation. Endostatin, a fragment derived from collagen XVIII, is known for its anti-angiogenic properties. This compound has been shown to block the cleavage of recombinant NC1 to endostatin, thus influencing tumor growth dynamics .

- Mucin Secretion Modulation : this compound also impacts mucin secretion from bronchial epithelial cells, which is critical in respiratory health. Studies have demonstrated that HNE induces mucin secretion, which can be inhibited by this compound, highlighting its potential in managing respiratory conditions .

Case Studies and Research Findings

Several studies have explored the effects of this compound in both in vitro and in vivo settings:

- Inhibition of Mucin Secretion : A study demonstrated that HNE exposure led to a significant increase in mucin secretion from human bronchial epithelial cells. This response was attenuated by this compound, indicating its potential role in treating mucus hypersecretion disorders .

- Tumor Growth Dynamics : Research involving EOMA cells showed that this compound inhibited the cleavage of NC1 to endostatin. This finding underscores the compound's role in modulating tumor microenvironments and angiogenesis .

- Inflammatory Response Modulation : In models of lung inflammation, this compound administration reduced neutrophil infiltration and cytokine release, supporting its therapeutic potential in inflammatory diseases .

特性

CAS番号 |

51798-45-9 |

|---|---|

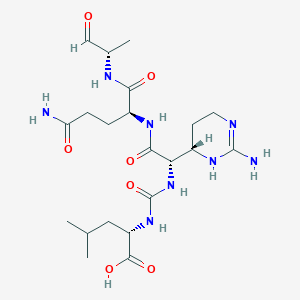

分子式 |

C21H36N8O7 |

分子量 |

512.6 g/mol |

IUPAC名 |

(2S)-2-[[(1S)-2-[[(2S)-5-amino-1,5-dioxo-1-[[(2S)-1-oxopropan-2-yl]amino]pentan-2-yl]amino]-1-[(4S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36)/t11-,12-,13-,14-,16-/m0/s1 |

InChIキー |

IJWCGVPEDDQUDE-YGJAXBLXSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |

異性体SMILES |

C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCNC(=N1)N)NC(=O)N[C@@H](CC(C)C)C(=O)O |

正規SMILES |

CC(C)CC(C(=O)O)NC(=O)NC(C1CCNC(=N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Elastatinal; EINECS 257-426-7; BRN 0873543; BRN-0873543; BRN0873543; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。